Dimethyl 2-(1,1-dioxothiolan-3-yl)propanedioate
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Overview
Description
Dimethyl 2-(1,1-dioxothiolan-3-yl)propanedioate is a chemical compound known for its unique structural features and potential applications in various fields. This compound contains a thiolane ring with a dioxo group, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl 2-(1,1-dioxothiolan-3-yl)propanedioate typically involves the reaction of 3-aminothiolane with carbon disulfide in the presence of a strong base, such as potassium hydroxide (KOH). The reaction is carried out in an ethanol or ethanol-DMF mixture to optimize yield and purity . The process involves the formation of a dithiocarbamate intermediate, which is then oxidized to form the final product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The choice of solvents and reaction conditions is optimized to ensure high yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions: Dimethyl 2-(1,1-dioxothiolan-3-yl)propanedioate undergoes various chemical reactions, including:
Oxidation: The thiolane ring can be further oxidized to introduce additional oxygen functionalities.
Reduction: The compound can be reduced to form thiol derivatives.
Substitution: The ester groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines and alcohols are employed under basic or acidic conditions.
Major Products:
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of thiol derivatives.
Substitution: Formation of amides and esters.
Scientific Research Applications
Dimethyl 2-(1,1-dioxothiolan-3-yl)propanedioate has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Dimethyl 2-(1,1-dioxothiolan-3-yl)propanedioate involves its interaction with specific molecular targets. The compound’s thiolane ring and dioxo groups allow it to form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. This interaction can modulate various biochemical pathways, making it a valuable tool in research and potential therapeutic applications .
Comparison with Similar Compounds
Methyl 2-(1,1-dioxothiolan-3-yl)acetate: Similar structure but with an acetate group instead of a propanedioate group.
Potassium (1,1-dioxothiolan-3-yl)-dithiocarbamate: Contains a dithiocarbamate group, used as a fungicide.
Properties
IUPAC Name |
dimethyl 2-(1,1-dioxothiolan-3-yl)propanedioate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O6S/c1-14-8(10)7(9(11)15-2)6-3-4-16(12,13)5-6/h6-7H,3-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLWJYKARDXHPFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1CCS(=O)(=O)C1)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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